Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-
Description
Chemical Name: Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]- Molecular Formula: C₁₀H₁₂O₄S Molecular Weight: 244.26 g/mol (calculated) Key Features:
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
[2-(2-methylphenyl)-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-8-5-3-4-6-9(8)10(11)7-14-15(2,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
OYEYXPAVRUIWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)COS(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-, commonly referred to as a methylsulfonyl ether derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a methylsulfonyl group attached to an ethanone backbone, which is known to influence its biological activity.
Antimicrobial Activity
Ethanone derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various fungi and bacteria. For instance, a related study highlighted that methylsulfonyl derivatives demonstrated effective antifungal and antibacterial activities against pathogens such as Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
Cytotoxic Effects
Research on the cytotoxic effects of ethanone derivatives has shown promising results in cancer treatment. A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
A case study evaluated the cytotoxic effects of several methylsulfonyl derivatives on human cancer cell lines. The findings revealed:
- Compound A : IC50 = 15 µM against MCF-7 (breast cancer)
- Compound B : IC50 = 20 µM against HT-29 (colon cancer)
These results suggest that ethanone derivatives may serve as potential chemotherapeutic agents.
The biological activity of ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-, is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes .
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in cells treated with methylsulfonyl derivatives, contributing to oxidative stress and subsequent cell death.
Scientific Research Applications
Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy] is a chemical compound with the molecular formula and a molecular weight of 212.27 g/mol. It is also known as 2-Methylacetophenone and methyl 2-methylphenyl ketone. This compound has a ketone functional group and a methylsulfonyl group, giving it unique properties for applications in pharmaceuticals and organic synthesis.
Applications
Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy] has various applications, including serving as a pharmaceutical intermediate. Studies of ethanone derivatives have revealed interactions with biological targets, which is crucial for developing new therapeutic agents.
The synthesis of ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy] can be achieved through several methods, allowing efficient synthesis and avenues for further functionalization. These reactions make the compound versatile for synthetic applications in organic chemistry.
Structural Similarity
Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy] shares structural similarities with several other compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethanone (Acetophenone) | Commonly used as a solvent and fragrance | |
| 1-(4-Methylphenyl)ethanone | Exhibits different biological activities compared to its ortho counterpart | |
| 1-(2-Ethoxyphenyl)ethanone | Contains an ethoxy substituent which alters solubility properties | |
| 1-(3-Methylphenyl)ethanone | Has distinct reactivity patterns due to para substitution |
Comparison with Similar Compounds
Key Research Findings
Sulfonyloxy vs. Sulfonyl Groups :
- Sulfonyloxy esters (target compound) exhibit higher hydrolytic lability compared to sulfonyl groups, making them more reactive in synthetic pathways .
Thermal Stability :
- Sulfonyl-containing compounds (e.g., CAS 221615-75-4) show superior thermal stability over sulfinyl or thioether derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-?
Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. The methylsulfonyloxy (mesyloxy) group acts as a leaving group, making it reactive in SN2 mechanisms. For example:
- Step 1: React 1-(2-methylphenyl)ethan-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the mesyloxy group.
- Step 2: Optimize reaction conditions (e.g., anhydrous solvent, low temperature) to minimize hydrolysis or side reactions .
Characterization should include 1H/13C NMR to confirm substitution patterns and mass spectrometry to verify molecular weight .
Advanced: How can reaction conditions be optimized to mitigate side products during synthesis?
Answer:
Key factors include:
- Solvent selection: Use aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce nucleophilic interference.
- Temperature control: Maintain temperatures between 0–25°C to slow competing reactions (e.g., oxidation of the methylphenyl group).
- Catalysts: Employ phase-transfer catalysts for heterogeneous reactions to enhance yield .
Data contradiction example: Varying yields (e.g., 60–85%) may arise from trace moisture or impurities in MsCl. Use Karl Fischer titration to ensure reagent anhydrousness .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy: 1H NMR will show peaks for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonyl oxygen (no direct proton signal but affects neighboring groups).
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 280.07 (calculated for C10H12O3S).
- FT-IR: Detect sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced: How can researchers resolve discrepancies in thermal stability data (e.g., melting points) across studies?
Answer:
Discrepancies may arise from:
- Polymorphism: Recrystallize the compound in different solvents (e.g., ethanol vs. ethyl acetate) and analyze via X-ray crystallography to identify polymorphic forms .
- Impurities: Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Adjust purification methods (e.g., column chromatography vs. recrystallization) .
Safety: What precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool (<25°C), dry environment in amber glass bottles to prevent photodegradation.
- First aid: In case of skin contact, wash with soap and water for 15 minutes; seek medical attention if irritation persists .
Advanced: What mechanistic insights explain the reactivity of the mesyloxy group in substitution reactions?
Answer:
The mesyloxy group’s strong electron-withdrawing nature stabilizes the transition state in SN2 reactions, enhancing leaving-group ability. Computational studies (e.g., DFT calculations) can model the activation energy for substitution at the β-carbon. Compare with tosylates or triflates to evaluate leaving-group efficiency under varying conditions .
Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?
Answer:
- LogP: Estimated at ~2.1 (moderately lipophilic), suggesting solubility in organic solvents (e.g., DMSO, acetone).
- Melting point: Literature values range 85–90°C; verify via differential scanning calorimetry (DSC).
- Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Use stability-indicating assays (e.g., stress testing at 40°C/75% RH) .
Advanced: How does steric hindrance from the 2-methylphenyl group influence reaction pathways?
Answer:
The ortho-methyl group creates steric bulk, slowing nucleophilic attack at the adjacent carbon. Kinetic studies (e.g., monitoring reaction rates with bulky vs. small nucleophiles) can quantify this effect. Compare with para-substituted analogs to isolate steric vs. electronic contributions .
Safety: Are there documented toxicity or environmental hazards associated with this compound?
Answer:
Limited ecotoxicological data are available. However, structural analogs with sulfonyl groups show moderate aquatic toxicity (e.g., LC50 for Daphnia magna ~10 mg/L). Conduct AMES tests for mutagenicity and follow OECD guidelines for biodegradability assessments .
Advanced: How can computational chemistry predict interactions of this compound with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
